molecular formula C8H13N3 B12632850 2-Hydrazinyl-5-isopropylpyridine

2-Hydrazinyl-5-isopropylpyridine

Cat. No.: B12632850
M. Wt: 151.21 g/mol
InChI Key: WZFQDRHUQZXWNH-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-isopropylpyridine is a heterocyclic compound that contains a pyridine ring substituted with a hydrazine group at the 2-position and an isopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-isopropylpyridine typically involves the reaction of 2-chloropyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazine group. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-isopropylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various hydrazone or hydrazide derivatives.

Scientific Research Applications

2-Hydrazinyl-5-isopropylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-isopropylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydrazine group can form covalent bonds with the enzyme, leading to irreversible inhibition. The isopropyl group may enhance the compound’s binding affinity and selectivity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinopyridine: Similar structure but lacks the isopropyl group.

    5-Isopropylpyridine: Similar structure but lacks the hydrazine group.

    2-Hydrazinyl-5-methylpyridine: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

2-Hydrazinyl-5-isopropylpyridine is unique due to the presence of both the hydrazine and isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(5-propan-2-ylpyridin-2-yl)hydrazine

InChI

InChI=1S/C8H13N3/c1-6(2)7-3-4-8(11-9)10-5-7/h3-6H,9H2,1-2H3,(H,10,11)

InChI Key

WZFQDRHUQZXWNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)NN

Origin of Product

United States

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